Serotonin

概要

説明

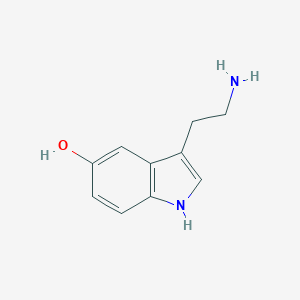

セロトニン、別名5-ヒドロキシトリプタミンは、気分、認知、報酬、学習、記憶の調節において重要な役割を果たすモノアミン神経伝達物質です。主に消化管、血小板、中枢神経系に存在します。 セロトニンは、必須アミノ酸であるトリプトファンから合成され、血管収縮、腸の運動、気分の安定など、様々な生理学的プロセスに関与しています .

準備方法

合成経路と反応条件: セロトニンは、トリプトファンから二段階の酵素反応によって合成されます。最初の段階では、酵素トリプトファン水酸化酵素によってトリプトファンが水酸化されて5-ヒドロキシトリプトファンが生成されます。 第二段階では、芳香族L-アミノ酸脱炭酸酵素によって5-ヒドロキシトリプトファンが脱炭酸されてセロトニンが生成されます .

工業生産方法: セロトニンの工業生産は、通常、遺伝子操作された微生物を用いた微生物発酵によって行われます。 これらの微生物は、トリプトファン水酸化酵素と芳香族L-アミノ酸脱炭酸酵素を過剰に産生するように設計されており、トリプトファンからセロトニンへの効率的な変換を促進します .

化学反応の分析

反応の種類: セロトニンは、酸化、還元、置換など、様々な化学反応を起こします。

一般的な試薬と条件:

酸化: セロトニンは、モノアミン酸化酵素によって酸化されて5-ヒドロキシインドール酢酸が生成されます。

還元: セロトニンの還元はあまり一般的ではありませんが、特定の条件下で起こる可能性があります。

生成される主要な生成物:

酸化: 5-ヒドロキシインドール酢酸。

科学的研究の応用

Neuroscience Research

Serotonin is crucial for understanding brain function and behavior. Recent studies have revealed its interactions with other neurotransmitters, particularly dopamine. For instance, research conducted at Stanford University demonstrated how dopamine and this compound work in opposition to influence learning and reward processing. This dual control mechanism is essential for understanding disorders such as addiction and depression, where imbalances between these neurotransmitters can lead to maladaptive behaviors .

Case Study: Dopamine-Serotonin Interaction

- Objective : To explore how this compound and dopamine interact during reward learning.

- Method : Engineered mice were used to manipulate and observe this compound and dopamine signaling in the nucleus accumbens.

- Findings : The study found that while dopamine signaling increased with rewards, this compound signaling decreased. Both systems must be active for effective learning to occur .

Psychiatric Applications

This compound is prominently implicated in mood regulation and various psychiatric disorders. The this compound hypothesis of depression suggests that low levels of this compound contribute to depressive symptoms. Selective this compound reuptake inhibitors (SSRIs) are commonly prescribed to enhance this compound availability in the brain.

Clinical Significance

- Mood Disorders : this compound's role in mood regulation has led to its application in treating conditions like major depressive disorder (MDD) and anxiety disorders.

- Research Findings : A systematic review indicated that variations in this compound transporter genes may influence treatment outcomes for antidepressants .

Gastrointestinal Function

Interestingly, about 90% of the body's this compound is found in the gastrointestinal tract, where it regulates bowel function and gut motility. The enterochromaffin cells release this compound in response to food intake, influencing digestive processes.

Key Functions

- Bowel Regulation : Increased this compound levels enhance gut motility, aiding digestion.

- Appetite Control : this compound helps modulate appetite during meals .

Pharmacological Developments

Recent advancements have focused on developing new therapies targeting this compound pathways. For example, PRAX-114 is an investigational drug designed as a GABAA receptor positive allosteric modulator for treating MDD and perimenopausal depression.

Clinical Trials Overview

- Phase 2a Trials : Initial results showed significant improvements in depression scores within two weeks of treatment.

- Advantages : PRAX-114 offers a wider therapeutic window and improved patient compliance due to its pharmacokinetic profile .

Potential Future Applications

The ongoing research into this compound's multifaceted roles suggests further therapeutic avenues:

- Addiction Treatment : Understanding the balance between dopamine and this compound could lead to novel treatments for addiction by modulating these pathways .

- Broader Psychiatric Indications : Given its safety profile, PRAX-114 may be explored for various psychiatric conditions beyond MDD .

Summary Table of this compound Applications

作用機序

セロトニンは、中枢および末梢神経系全体に分布するセロトニン受容体に結合して活性化することにより、その効果を発揮します。これらの受容体は、気分、認知、生理学的プロセスを調節する様々なシグナル伝達経路に関与しています。 セロトニンは、セロトニル化と呼ばれる非受容体メカニズムを通じてシグナルを伝達することもできます。これは、セロトニンがタンパク質を修飾し、細胞機能に影響を与えることです .

類似の化合物:

ドーパミン: 報酬と快感のメカニズムに関与する別のモノアミン神経伝達物質です。

ノルエピネフリン: 覚醒と注意に関与する神経伝達物質です。

セロトニンの独自性: セロトニンは、中枢および末梢神経系への幅広い影響という点で独特です。 気分と認知から消化管運動性と血管収縮まで、様々な機能を調節するため、様々な治療介入における重要な標的となっています .

類似化合物との比較

Dopamine: Another monoamine neurotransmitter involved in reward and pleasure mechanisms.

Norepinephrine: A neurotransmitter involved in arousal and alertness.

Melatonin: A hormone derived from serotonin that regulates sleep-wake cycles

Uniqueness of this compound: this compound is unique in its widespread influence on both the central and peripheral nervous systems. It regulates a diverse array of functions, from mood and cognition to gastrointestinal motility and vasoconstriction, making it a critical target for various therapeutic interventions .

生物活性

Serotonin, chemically known as 5-hydroxytryptamine (5-HT), is a crucial neurotransmitter primarily recognized for its role in the central nervous system (CNS). However, extensive research has revealed that this compound also exerts significant biological activities outside the CNS, influencing various physiological processes across multiple organ systems. This article delves into the diverse biological activities of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is synthesized from the amino acid tryptophan and is predominantly found in the gastrointestinal tract, blood platelets, and the CNS. It plays a pivotal role in regulating mood, cognition, and various bodily functions including cardiovascular health, gastrointestinal motility, and immune response.

1. CNS Functions

This compound is best known for its involvement in mood regulation and its implications in psychiatric disorders such as depression and anxiety. Selective this compound reuptake inhibitors (SSRIs) are commonly prescribed to enhance serotonergic activity in the brain.

2. Peripheral Functions

Recent studies have highlighted this compound's roles beyond the CNS:

- Cardiovascular System : this compound influences vascular tone and platelet activation. It promotes vasoconstriction and is involved in hemostasis through its action on platelets .

- Gastrointestinal Tract : Approximately 90% of the body’s this compound is located in the gut, where it regulates bowel motility and secretion .

- Hematopoiesis : this compound plays a critical role in the development and differentiation of hematopoietic stem cells. It has been shown to enhance megakaryocyte proliferation and platelet formation .

This compound exerts its effects through various receptors (15 known subtypes), which are categorized into seven families based on their signaling mechanisms. The primary receptors include:

- 5-HT1 : Involved in mood regulation.

- 5-HT2 : Plays a role in cardiovascular function and platelet aggregation.

- 5-HT3 : Associated with nausea and vomiting responses.

Table 1: Summary of this compound Receptors and Their Functions

| Receptor Type | Function | Location |

|---|---|---|

| 5-HT1 | Mood regulation | CNS |

| 5-HT2 | Platelet aggregation, vasoconstriction | CNS & Peripheral Tissues |

| 5-HT3 | Nausea response | Gut & CNS |

| 5-HT4 | Gastrointestinal motility | Gut |

Case Study 1: this compound's Role in Hematopoiesis

A study demonstrated that this compound enhances the survival of red blood cells (RBCs) and promotes erythropoiesis. Mice lacking peripheral this compound exhibited impaired RBC development, indicating this compound's essential role in hematopoietic processes .

Case Study 2: Impact on Neuronal Function

Research involving induced pluripotent stem cell-derived neurons showed that this compound modulates mitochondrial function and calcium homeostasis, thereby improving neuronal excitability. This suggests potential therapeutic implications for conditions like major depressive disorder (MDD) where serotonergic signaling is disrupted .

Research Findings

Recent investigations have expanded our understanding of this compound's biological activity:

- Gene Expression Regulation : this compound has been found to influence gene expression through mechanisms such as histone serotonylation, which enhances transcriptional activity within neurons .

- Metabolic Regulation : The this compound transporter (SERT) has been implicated in regulating brown adipose tissue function, affecting energy metabolism and thermogenesis .

特性

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10/h1-2,5-6,12-13H,3-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZAYGJVTTNCVMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8075330 | |

| Record name | Serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Serotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

25.5 mg/mL | |

| Record name | Serotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50-67-9 | |

| Record name | Serotonin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serotonin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000050679 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Serotonin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08839 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Serotonin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8075330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-aminoethyl)indol-5-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.054 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEROTONIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333DO1RDJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Serotonin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000259 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。